4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H8O4
Preparation Methods
The synthesis of 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the condensation of 4-hydroxycoumarin with hexamethylenetetramine in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
. These methods utilize solvents such as dimethylformamide and catalysts like glacial acetic acid to facilitate the reaction.
Chemical Reactions Analysis
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group in the chromene ring can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of anti-cancer and anti-inflammatory drugs.
Materials Science:
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways . For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
4-Hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde can be compared with other chromene derivatives, such as:
4-Chloro-3-formylcoumarin: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and biological activity.
6-Bromo-3-formylchromone:
4-Chloro-3-formyl-6-methylcoumarin: This derivative has both chlorine and methyl groups, which can enhance its stability and reactivity in certain reactions.
Properties
IUPAC Name |
4-hydroxy-6-methyl-2-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(13)8(5-12)11(14)15-9/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLDOHIPVFYTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699350 |
Source
|
Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126214-23-1 |
Source
|
Record name | 3-(Hydroxymethylidene)-6-methyl-2H-1-benzopyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-6-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.